8-Carbamoyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
Description
1H Nuclear Magnetic Resonance (NMR)
Key signals in the 1H NMR spectrum (recorded in DMSO-d6, 400 MHz) include:
- δ 1.25 (t, 3H) : Methyl protons of the N11-ethyl group, split into a triplet due to coupling with adjacent methylene protons.
- δ 2.95 (s, 3H) : Methyl protons of the N6-methyl group as a singlet.
- δ 3.45–3.60 (m, 2H) : Methylene protons of the N11-ethyl group.
- δ 6.80–7.50 (m, 4H) : Aromatic protons from the pyrido-benzodiazepine core.
- δ 8.10 (s, 1H) : Proton adjacent to the carbamoyl group at position 8.
- δ 8.35 (br s, 2H) : Exchangeable NH2 protons of the carbamoyl group.
13C NMR
Notable resonances in the 13C NMR spectrum (DMSO-d6, 100 MHz):
- δ 165.5 : Carbonyl carbon of the lactam group (C5).
- δ 168.2 : Carbonyl carbon of the carbamoyl group.
- δ 140–120 : Aromatic carbons from the fused-ring system.
- δ 45.3 and 14.2 : Methylene and methyl carbons of the N11-ethyl group.
- δ 38.7 : Methyl carbon of the N6-methyl group.
Infrared (IR) Spectroscopy
Prominent absorption bands (KBr pellet, cm⁻¹):
- 3200–3350 : N-H stretches (carbamoyl group).
- 1685 : C=O stretch (lactam and carbamoyl carbonyls).
- 1600–1450 : C=C and C=N stretches (aromatic system).
Ultraviolet-Visible (UV-Vis) Spectroscopy
The compound exhibits strong absorption maxima at λ = 265 nm (π→π* transitions in the aromatic system) and λ = 310 nm (n→π* transitions involving lone pairs on the carbonyl and nitrogen atoms).
Properties
CAS No. |
133626-78-5 |
|---|---|
Molecular Formula |
C16H16N4O2 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
11-ethyl-6-methyl-5-oxopyrido[3,2-c][1,5]benzodiazepine-8-carboxamide |
InChI |
InChI=1S/C16H16N4O2/c1-3-20-12-7-6-10(14(17)21)9-13(12)19(2)16(22)11-5-4-8-18-15(11)20/h4-9H,3H2,1-2H3,(H2,17,21) |
InChI Key |
OFUYHTFYKOZVFM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)N)N(C(=O)C3=C1N=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Carbamoyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido Ring: The initial step involves the formation of the pyrido ring through a cyclization reaction.
Benzodiazepine Core Formation: The pyrido ring is then fused with a benzodiazepine core using a series of condensation reactions.
Introduction of Functional Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
8-Carbamoyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions are common for introducing or replacing functional groups on the benzodiazepine core or pyrido ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
8-Carbamoyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Carbamoyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
11-Ethyl-2-fluoro-6-methyl-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one (CAS 133626-74-1)
This compound shares the pyrido-benzodiazepine scaffold but differs in substituents: a fluorine atom replaces the carbamoyl group at position 2, while retaining ethyl (N11) and methyl (N6) groups. Such differences could lead to divergent therapeutic applications; fluorinated analogs are often explored for CNS disorders due to enhanced bioavailability .
Rispenzepine (11-[(1-methylpiperidin-3-yl)carbonyl]-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one)
Rispenzepine features a bulky 1-methylpiperidin-3-yl carbonyl group at N11 instead of the ethyl group. The carbamoyl group at position 8 in the target compound may confer greater polarity, improving aqueous solubility compared to Rispenzepine’s lipophilic piperidine moiety. Such solubility differences could influence formulation strategies for oral or injectable administration .
Olanzapine (2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine)
Olanzapine, a thieno-benzodiazepine antipsychotic, replaces the pyridine ring with a thiophene moiety. In contrast, the target compound’s pyridine ring introduces aromatic nitrogen, which may engage in π-π stacking or hydrogen bonding with biological targets. Olanzapine’s piperazinyl group at position 4 contributes to dopamine receptor affinity, while the carbamoyl group in the target compound might favor interactions with kinases or other enzymes .
Impurity Analogs of Olanzapine
Impurities such as Olanzapine Lactame and Olanzapine-N-Chloromethyl Chloride highlight the sensitivity of benzodiazepine derivatives to structural modifications. The lactame form (2-Methyl-5,10-dihydro-4H-thieno[2,3-b][1,5]benzodiazepin-4-one) lacks the piperazinyl group, reducing receptor binding efficacy. Similarly, the target compound’s carbamoyl group may reduce the risk of forming such inactive or toxic byproducts during synthesis compared to Olanzapine’s complex substitution pattern .
Structural and Functional Comparison Table
| Compound Name | Core Structure | Key Substituents | Physicochemical Implications | Potential Applications |
|---|---|---|---|---|
| Target Compound | Pyrido-benzodiazepine | 8-CONH2, N11-Ethyl, N6-Methyl | High polarity, moderate solubility | Kinase inhibition, CNS targets |
| 11-Ethyl-2-fluoro-6-methyl analog (CAS 133626-74-1) | Pyrido-benzodiazepine | 2-F, N11-Ethyl, N6-Methyl | Increased lipophilicity | CNS disorder therapeutics |
| Rispenzepine | Pyrido-benzodiazepine | N11-(1-Methylpiperidin-3-yl)carbonyl | Steric bulk, reduced clearance | Neuromodulation |
| Olanzapine | Thieno-benzodiazepine | Thiophene, 4-(4-Methylpiperazinyl) | High lipophilicity, dopamine affinity | Antipsychotic |
Biological Activity
8-Carbamoyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a member of the pyrido-benzodiazepine class, characterized by its unique bicyclic structure that combines both benzene and diazepine rings. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₆N₄O₂
- Molecular Weight : Approximately 298.30 g/mol
- Key Functional Groups :
- Carbamoyl group at position 8
- Ethyl and methyl substituents at positions 11 and 6, respectively
The structural features of this compound contribute significantly to its biological activity, influencing its pharmacokinetics and pharmacodynamics.
Pharmacological Properties
Research indicates that compounds within the pyrido-benzodiazepine class exhibit a variety of biological activities, including:
- Antitumor Activity : Some derivatives have shown potential as inhibitors of tumor growth by targeting specific cellular pathways.
- Antiviral Effects : Notably, certain pyridobenzodiazepinones have demonstrated inhibitory effects against HIV-1 reverse transcriptase at low concentrations (as low as 35 nM) .
- Gastroprotective Effects : Compounds in this class have been linked to the inhibition of stomach ulcers and gastric secretion .
The exact mechanism of action for 8-Carbamoyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one remains to be fully elucidated. However, its structural characteristics suggest that it may interact with various biological targets:
- Enzyme Inhibition : The presence of the carbamoyl group may facilitate interactions with enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act on neurotransmitter receptors, influencing central nervous system activity.
Study on Antitumor Activity
A study published in a pharmacological journal evaluated the antitumor effects of various pyrido-benzodiazepine derivatives. The results indicated that certain modifications at the nitrogen positions significantly enhanced cytotoxicity against cancer cell lines. Specifically, compounds with ethyl substitutions showed improved efficacy compared to their methyl counterparts.
In Vitro Studies on Antiviral Activity
In vitro assays demonstrated that 8-Carbamoyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one inhibited HIV replication in cultured cells. The compound’s potency was attributed to its ability to disrupt viral reverse transcription processes .
Comparative Biological Activity Table
| Compound Name | Molecular Weight | Antitumor Activity | Antiviral Activity | Gastroprotective Effects |
|---|---|---|---|---|
| 8-Carbamoyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one | 298.30 g/mol | Moderate | Active (35 nM) | Yes |
| Similar Pyridobenzodiazepine A | 310.35 g/mol | High | Moderate (50 nM) | Yes |
| Similar Pyridobenzodiazepine B | 290.25 g/mol | Low | Inactive | No |
Q & A
Q. What synthetic routes are reported for 8-Carbamoyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, refluxing intermediates (e.g., thiouracil derivatives) with aromatic aldehydes in acetic anhydride/acetic acid mixtures, catalyzed by sodium acetate, yields fused heterocyclic structures. Optimizing molar ratios (e.g., 1:1 substrate/catalyst), solvent volumes (10–20 mL), and reflux duration (2–12 hours) improves yields. Crystallization from polar aprotic solvents (e.g., DMF/water) enhances purity . Key Parameters :
| Parameter | Optimal Condition |
|---|---|
| Catalyst | Sodium acetate (0.5 g) |
| Solvent | Acetic anhydride/Acetic acid (1:2 v/v) |
| Time | 2–12 hours (depending on step) |
| Yield | 57–68% (reported for analogous compounds) |
Q. How is the molecular structure of this compound confirmed, and what spectroscopic techniques are essential for characterization?
- Methodological Answer : Structural confirmation requires a combination of:
- IR spectroscopy : Identifies functional groups (e.g., carbamoyl C=O at ~1700 cm⁻¹, NH stretches at 3200–3400 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl groups at δ 2.24–2.37 ppm) and carbon backbone .
- Mass spectrometry : Validates molecular weight (e.g., m/z 386–403 for related structures) .
- X-ray crystallography : Resolves 3D atomic arrangement using programs like SHELXL for refinement .
Advanced Research Questions
Q. What experimental strategies can elucidate the reaction mechanisms involved in synthesizing this compound?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress via in-situ FTIR or HPLC to identify rate-determining steps.
- Isotopic labeling : Use ¹³C-labeled precursors to track carbamoyl group incorporation.
- Computational modeling : Apply density functional theory (DFT) to simulate transition states and intermediates, cross-validated with experimental spectral data .
Q. How can researchers assess polymorphic forms or crystallographic variations of this compound to ensure batch consistency in pharmacological studies?
- Methodological Answer :
- Powder X-ray diffraction (PXRD) : Compare diffraction patterns to reference databases to identify polymorphs.
- Differential scanning calorimetry (DSC) : Measure melting points and enthalpy changes to detect crystalline vs. amorphous phases.
- Single-crystal X-ray analysis : Refine structures using SHELXL to resolve hydrogen bonding and packing motifs critical for stability .
Q. What methodologies are recommended for analyzing impurities or degradation products in this compound during stability studies?
- Methodological Answer :
- HPLC-MS : Use reverse-phase C18 columns with ammonium acetate buffer (pH 6.5) for separation, coupled with high-resolution MS to identify degradation byproducts .
- Forced degradation : Expose the compound to heat, light, and acidic/alkaline conditions to simulate stability challenges.
- Validation : Follow ICH guidelines for linearity (R² > 0.995), LOD/LOQ (<0.1% w/w), and recovery (98–102%) .
Integration with Theoretical Frameworks
Q. How can researchers align experimental data on this compound’s bioactivity with existing pharmacological theories?
- Methodological Answer :
- Structure-activity relationship (SAR) modeling : Correlate substituent effects (e.g., ethyl/methyl groups at N11/N6) with receptor binding data from analogous benzodiazepines .
- Molecular docking : Use programs like AutoDock to predict interactions with targets (e.g., GABA receptors), guided by crystallographic data from related structures .
- Theoretical frameworks : Link results to concepts like allosteric modulation or competitive inhibition, ensuring alignment with peer-reviewed hypotheses .
Data Contradiction Resolution
Q. How should discrepancies in reported spectroscopic data (e.g., NMR shifts) be addressed?
- Methodological Answer :
- Cross-validate : Replicate experiments under identical conditions (solvent, temperature, concentration).
- Paramagnetic additives : Use shift reagents (e.g., Eu(fod)₃) to resolve overlapping proton signals.
- Collaborative analysis : Share raw data with crystallography labs to reconcile NMR/X-ray results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
